molecular formula C11H14F3NO B11734535 (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11734535
M. Wt: 233.23 g/mol
InChI Key: BLFHYPLGWVJPIJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a primary amine and a primary alcohol, making it a versatile synthon for the synthesis of more complex molecules. The presence of the trifluoromethyl (CF3) group is particularly noteworthy, as this moiety is a key pharmacophore in numerous FDA-approved drugs, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This compound is strictly for Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this chemical for its potential as a precursor in the development of novel pharmaceutical agents, leveraging the well-established properties of trifluoromethyl-group-containing compounds which have been successfully developed for treating various diseases and disorders . The chiral (R)-configuration is critical for studies exploring stereospecific interactions with biological systems. Always refer to the safety data sheet (SDS) before use and handle in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H14F3NO/c1-7-3-2-4-8(9(15)5-6-16)10(7)11(12,13)14/h2-4,9,16H,5-6,15H2,1H3/t9-/m1/s1

InChI Key

BLFHYPLGWVJPIJ-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CCO)N)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C(CCO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis

Starting from naturally occurring chiral amines (e.g., L-phenylglycine), the aromatic fragment is introduced via nucleophilic addition to 3-methyl-2-(trifluoromethyl)benzaldehyde. Subsequent reduction of the imine intermediate with sodium borohydride in glacial acetic acid yields the target alcohol with moderate diastereoselectivity (dr 3:1).

Example Protocol :

  • Step 1 : Condense L-phenylglycine methyl ester with 3-methyl-2-(trifluoromethyl)benzaldehyde in ethanol at 50°C for 12 h.

  • Step 2 : Reduce the Schiff base with NaBH4 (2.5 equiv) in acetic acid at −10°C.

  • Yield : 65% (dr 3:1, favoring the R-isomer).

Catalytic Asymmetric Hydrogenation

Enamine intermediates derived from 3-methyl-2-(trifluoromethyl)acetophenone undergo hydrogenation using chiral Ru-BINAP catalysts to install the stereocenter. This method achieves >90% ee but requires high-pressure H2 (50–100 bar).

Optimized Conditions :

ParameterValue
CatalystRu-(S)-BINAP
SolventMeOH
Pressure50 bar H2
Temperature25°C
ee92%

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol is treated with D-(−)-tartaric acid in ethanol to form diastereomeric salts. Crystallization at −20°C isolates the R-enantiomer with 85% recovery and 99% ee.

Enzymatic Kinetic Resolution

Lipase PS-IM selectively acetylates the S-enantiomer in a vinyl acetate/hexane system, leaving the R-enantiomer unreacted. After 24 h at 30°C, the R-alcohol is isolated in 40% yield with 98% ee.

Reduction Strategies for Stereochemical Control

Borohydride Reductions

Sodium borohydride in acetic acid reduces β-amino ketones to alcohols with partial stereocontrol. For example, reducing 3-(methylamino)-1-[3-methyl-2-(trifluoromethyl)phenyl]-1-propanone with NaBH4 (5 equiv) at 0°C affords the R-alcohol in 78% yield (dr 2:1).

Critical Parameters :

  • Temperature: ≤5°C to minimize epimerization.

  • Solvent: Glacial acetic acid enhances protonation of the intermediate enolate.

Asymmetric Transfer Hydrogenation

Using Hantzsch ester as a hydrogen donor and chiral thiourea catalysts , β-amino ketones are reduced to alcohols with 89% ee. This method avoids high-pressure equipment but requires anhydrous conditions.

Case Studies and Comparative Analysis

Industrial-Scale Synthesis (Adapted from Patent CN103214399A)

A three-step sequence achieves the target compound in 52% overall yield:

  • Amidation : 3-Aminopropanol reacts with chloroformic acid benzyl ester to form 3-(carbobenzyloxyamino)-1-propanol.

  • Oxidation : TEMPO/NaClO/KBr oxidizes the alcohol to the aldehyde.

  • Reductive Amination : Palladium-catalyzed hydrogenation removes the Cbz group and installs the aryl moiety.

Comparative Performance of Methods

MethodYield (%)ee (%)Cost (USD/g)Scalability
Chiral Pool Synthesis6575120Moderate
Catalytic Hydrogenation8592200High
Enzymatic Resolution409890Low

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol exhibits significant anticancer activity. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Research suggests that it can mitigate oxidative stress in neuronal cells, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders. The trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, thereby increasing its efficacy in neurological applications .

Synthetic Methodologies

The synthesis of (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol can be achieved through several routes:

  • Chiral Synthesis : Utilizing chiral pool synthesis methods allows for the production of the compound with high enantiomeric purity.
  • Reactions Involving Trifluoromethylation : The introduction of the trifluoromethyl group can be accomplished via electrophilic trifluoromethylation techniques, which have been optimized for efficiency and yield.

Treatment of Thrombocytopenia

The compound has been explored as a potential therapeutic agent for thrombocytopenia due to its agonistic effects on thrombopoietin receptors, enhancing platelet production . This application is particularly relevant in patients undergoing chemotherapy or those with bone marrow disorders.

Antidepressant Potential

Preliminary studies suggest that (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol may exhibit antidepressant-like effects in animal models. This could be attributed to its influence on neurotransmitter systems, specifically serotonin and norepinephrine pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol significantly inhibited the growth of human tumor cell lines with an average IC50 value indicating potent cytotoxicity . The findings suggest that further clinical trials could validate its efficacy as an anticancer drug.

Case Study 2: Neuroprotection

In vitro experiments have shown that the compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This study highlights its potential role in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism by which (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropanol Derivatives

The following analogs share the 3-amino-propan-1-ol core but differ in phenyl substitution patterns and stereochemistry:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features References
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol 3-Bromo, 4-methyl C₁₀H₁₄BrNO 244.13 Bromine enhances electrophilicity; methyl improves lipophilicity.
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride 4-Trifluoromethyl C₁₀H₁₁F₃NO·HCl 255.66 CF₃ at para position increases metabolic stability; hydrochloride improves solubility.
(3R)-3-amino-3-(2-methoxynaphthalen-1-yl)propan-1-ol 2-Methoxynaphthalene C₁₄H₁₇NO₂ 231.29 Extended aromatic system (naphthalene) may enhance π-π stacking interactions.
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol 3-Chloro, 5-CF₃ C₁₀H₁₀ClF₃NO 252.64 Chloro and CF₃ groups synergistically enhance electronic effects.
(1R)-3-amino-1-(2-methylphenyl)propan-1-ol 2-Methyl C₁₀H₁₅NO 165.23 Simpler structure with reduced steric hindrance.
Key Observations:
  • Trifluoromethyl Position: Para-CF₃ () vs.
  • Chlorine/Bromine Substitution : Halogens (Cl, Br) improve binding to hydrophobic pockets in targets but may increase toxicity .
  • Naphthalene vs. Phenyl : The naphthalene analog () offers enhanced aromatic interactions but may reduce solubility.

Stereochemical and Functional Group Variations

  • (R)-3-Methylamino-1-phenyl-propan-1-ol (): Replaces the primary amino group with methylamino, reducing basicity and hydrogen-bonding capacity.
  • (S)-3,3,3-trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol (): Introduces a trifluoroethylamino side chain, altering conformational flexibility and acidity.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for confirming the structure and enantiomeric purity of (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol?

  • Methodological Answer :

  • Chiral HPLC or polarimetry is essential to confirm enantiomeric excess (ee). For structural validation, NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) resolves the trifluoromethyl group’s chemical environment and stereochemistry. X-ray crystallography provides definitive proof of the (3R)-configuration .
  • Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., -NH₂, -OH).

Q. How is (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol typically synthesized, and what are common impurities?

  • Methodological Answer :

  • A common route involves asymmetric reduction of a ketone precursor (e.g., 3-[3-methyl-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile) using chiral catalysts like BINAP-Ru complexes or enzymatic methods (e.g., ketoreductases).
  • Impurities include the (3S)-enantiomer, residual solvents, and byproducts from incomplete reduction. Purification via recrystallization or chiral column chromatography is critical .

Q. What are the primary biological targets or assays used to screen this compound’s activity?

  • Methodological Answer :

  • In vitro assays focus on its interaction with neurological targets (e.g., GPCRs, ion channels) due to structural similarity to amino alcohols like β-blockers.
  • Antimicrobial screening (MIC assays against Gram+/− bacteria) and anticancer activity (cell viability assays, e.g., MTT) are common. Results should be cross-validated with dose-response curves and orthogonal assays (e.g., flow cytometry) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay conditions : Verify pH, temperature, and solvent (e.g., DMSO concentration) consistency. The compound’s solubility may vary, affecting bioavailability.
  • Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinity or knockdown models (e.g., CRISPR) to validate target specificity.
  • Metabolite interference : Screen for metabolites via LC-MS to rule off-target effects .

Q. What strategies optimize enantiomeric excess (ee) during synthesis, and how do structural modifications impact bioactivity?

  • Methodological Answer :

  • Catalyst screening : Test chiral ligands (e.g., Josiphos, Salen) or biocatalysts (e.g., immobilized ketoreductases) to improve ee.
  • Structure-activity relationship (SAR) : Compare with analogs (Table 1):
Compound ModificationBioactivity TrendReference
Trifluoromethyl → ChlorineReduced antimicrobial
3-Methyl → HydrogenLower GPCR affinity
(3R) → (3S) configurationLoss of anticancer activity

Q. What computational methods predict this compound’s pharmacokinetics or toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETLab 2.0 to model absorption, CYP450 metabolism, and hERG inhibition.
  • Docking studies : Molecular dynamics (e.g., AutoDock Vina ) simulate interactions with targets like β₂-adrenergic receptors. Validate with free-energy perturbation (FEP) calculations .

Q. How do researchers address stability issues (e.g., degradation under physiological conditions)?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH). Monitor degradation via HPLC-MS .
  • Stabilization strategies : Use lyophilization for storage or formulate with cyclodextrins to enhance aqueous stability .

Data Contradiction Analysis Example

Scenario : Conflicting reports on cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 10 μM vs. 50 μM).

  • Resolution Steps :
    • Verify cell passage number and culture conditions (e.g., serum concentration).
    • Test metabolite activity (e.g., hydroxylated derivatives via LC-MS ).
    • Replicate assays with 3D spheroid models to mimic in vivo conditions .

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